molecular formula C15H13NO3 B14126659 2,3-Dimethoxyacridin-9(10H)-one

2,3-Dimethoxyacridin-9(10H)-one

Cat. No.: B14126659
M. Wt: 255.27 g/mol
InChI Key: ABWAWRPQZPZRTD-UHFFFAOYSA-N
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Description

2,3-Dimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The presence of methoxy groups at the 2 and 3 positions of the acridine ring can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxyacridin-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aromatic precursors, such as 2,3-dimethoxyaniline.

    Cyclization: The aromatic precursors undergo cyclization reactions to form the acridine core. This can be achieved through methods like the Bucherer-Bergs reaction.

    Oxidation: The resulting intermediate is then oxidized to form the acridinone structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale cyclization and oxidation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the acridinone structure.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA.

    Medicine: Investigated for its potential as an anticancer or antimalarial agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyacridin-9(10H)-one involves its interaction with molecular targets such as DNA or enzymes. The methoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of DNA replication or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, known for its broad range of biological activities.

    9-Aminoacridine: Used as an antiseptic and studied for its anticancer properties.

    2-Methoxyacridin-9(10H)-one: A related compound with a single methoxy group.

Uniqueness

2,3-Dimethoxyacridin-9(10H)-one is unique due to the presence of two methoxy groups, which can significantly alter its chemical and biological properties compared to other acridine derivatives.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2,3-dimethoxy-10H-acridin-9-one

InChI

InChI=1S/C15H13NO3/c1-18-13-7-10-12(8-14(13)19-2)16-11-6-4-3-5-9(11)15(10)17/h3-8H,1-2H3,(H,16,17)

InChI Key

ABWAWRPQZPZRTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)OC

Origin of Product

United States

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